
Gibepyrone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibepyrone A is a member of the class of 2-pyranones that is 2H-pyran-2-one in which the hydrogens at positions 3 and 6 are replaced by methyl and (2E)-2-buten-2-yl groups, respectively. It is a mycotoxin produced by the rice pathogen Fusarium fujikuroi. It has a role as an antibacterial agent and a mycotoxin. It is a member of 2-pyranones, an olefinic compound, an antibiotic antifungal agent and a polyketide.
Applications De Recherche Scientifique
Antimicrobial Activity
- Gibepyrones, including Gibepyrone A, have been identified in different culture media of Gibberella fujikuroi and are noted for their antimicrobial activity. This was determined through spectroscopic techniques and chemical synthesis (Barrero et al., 1993).
Role in Fungal Pathogens
- This compound and its derivatives are produced by the rice pathogenic fungus Fusarium fujikuroi. Its biosynthesis involves a small polyketide synthase gene cluster. The production of this compound is significant for understanding fungal biology and could have implications in agriculture and fungal pathogen studies (Janevska et al., 2016).
Genetic and Biosynthetic Analysis
- Research on Fusarium graminearum, a related species, shows that the PKS8 gene is responsible for producing gibepyrones, including this compound. This study provides insights into the standalone genes in fungi responsible for natural product biosynthesis, which is crucial for understanding fungal genetics and potential applications in biotechnology (Westphal et al., 2018).
Marine Sponges and Bioactive Compounds
- This compound has also been identified in marine sponges, such as Jaspis stellifera. The study of these compounds in marine organisms can lead to the discovery of new bioactive molecules with potential applications in drug discovery and marine biology (Tang et al., 2012).
Broader Applications in Drug Discovery
- While not specific to this compound, research in drug discovery, including studies on fungal metabolites, emphasizes the importance of identifying and understanding bioactive compounds for therapeutic and agricultural applications. This broader context is relevant for appreciating the potential impact of compounds like this compound (Drews, 2000).
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
6-[(E)-but-2-en-2-yl]-3-methylpyran-2-one |
InChI |
InChI=1S/C10H12O2/c1-4-7(2)9-6-5-8(3)10(11)12-9/h4-6H,1-3H3/b7-4+ |
Clé InChI |
FEEGMVBAILJAQO-QPJJXVBHSA-N |
SMILES isomérique |
C/C=C(\C)/C1=CC=C(C(=O)O1)C |
SMILES |
CC=C(C)C1=CC=C(C(=O)O1)C |
SMILES canonique |
CC=C(C)C1=CC=C(C(=O)O1)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



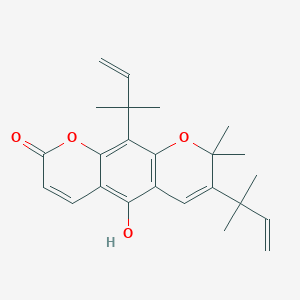

![9H-Pyrrolo[1,2-a]indole](/img/structure/B1254411.png)
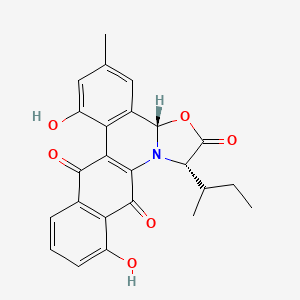
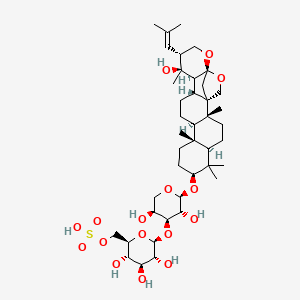
![3-(4-Chlorophenyl)-5-[[2-(2,3-difluorophenyl)imidazo[4,5-c]pyridin-5-yl]methyl]isoxazole](/img/structure/B1254416.png)
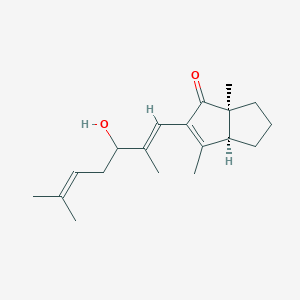
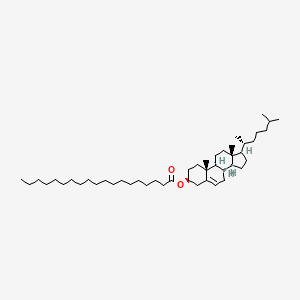
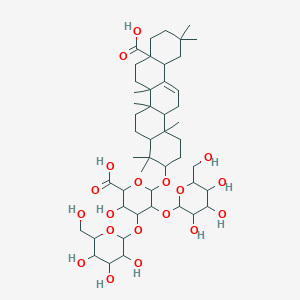

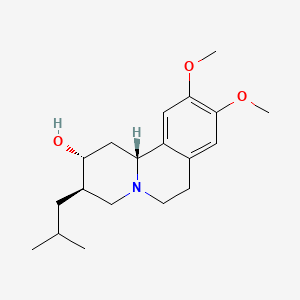

![[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1254427.png)
![(E,6R)-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24S,26R,27E,31E,34S,36S,40R)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B1254428.png)